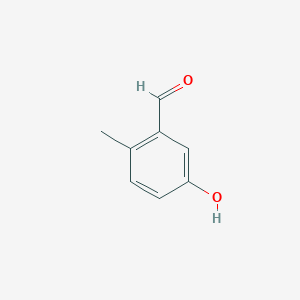

5-Hydroxy-2-methylbenzaldehyde

Overview

Description

Synthesis Analysis

The synthesis of 5-Hydroxy-2-methylbenzaldehyde and its derivatives involves multiple approaches. Notably, Inagaki et al. (2003) developed a short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde using the HBr-DMSO system as an effective oxidant. This method provides an overall yield of 45% for the entire four-step process from 2-tert-butyl-p-cresol and accomplishes the synthesis of a major metabolite of the antiarthritic drug candidate S-2474 (Inagaki, Matsumoto, & Tsuri, 2003). Additionally, Ülküseven et al. (2008) explored the chelate structures of 5-(H/Br)-2-hydroxybenzaldehyde-4-allyl-thiosemicarbazones with nickel and ruthenium complexes, providing insights into the synthesis and structural characterizations of these complexes (Ülküseven, Bal-Demirci, Akkurt, Yalcin, & Büyükgüngör, 2008).

Molecular Structure Analysis

Buravlev and Shevchenko (2019) synthesized a series of N- and O-containing derivatives based on 2-hydroxy-3-isobornyl-5-methylbenzaldehyde and performed a comparative evaluation of their antioxidant activity, highlighting the impact of substituent structure on the compound's properties (Buravlev & Shevchenko, 2019).

Chemical Reactions and Properties

A novel synthesis approach by Dubost et al. (2011) involves the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes using a selective palladium-catalyzed ortho-bromination. This method highlights the chemical reactivity and potential modifications of benzaldehyde derivatives (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).

Physical Properties Analysis

The physical properties of 5-Hydroxy-2-methylbenzaldehyde derivatives are significantly influenced by their molecular structure. For instance, the antioxidant and membrane-protective properties towards mammalian red blood cells were examined by Buravlev and Shevchenko (2019), demonstrating how structural modifications can enhance biological activity (Buravlev & Shevchenko, 2019).

Chemical Properties Analysis

The chemical properties of 5-Hydroxy-2-methylbenzaldehyde and its derivatives are complex and varied. The study by Li et al. (2014) on the N-methylation of N-2-hydroxybenzaldehyde acylhydrazones with methyl iodide provides insight into the chemospecific synthesis and potential for selective chemical modifications without concurrent side reactions (Li, Wu, Zhang, Huang, Qiu, Zhou, & Jin, 2014).

Scientific Research Applications

Chemical Ecology : 2-Hydroxy-6-methylbenzaldehyde, a compound related to 5-Hydroxy-2-methylbenzaldehyde, is used in the study of astigmatid mites, functioning as alarm and sex pheromones. Its synthesis is important for developing practical applications of these pheromones (Noguchi, Mori, Kuwahara, & Sato, 1997).

Fluorescent pH Sensor : A probe derived from a similar compound, 2-hydroxy-5-methylbenzaldehyde, acts as a highly selective fluorescent pH sensor, useful for studying biological organelles (Saha, Dhara, Chattopadhyay et al., 2011).

Electrochemical Behavior : The electrochemical behavior of polymers functionalized with 2-hydroxy-5-methylbenzaldehyde has been studied, with applications in electrochemistry (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

Pharmaceutical Synthesis : The compound has been used in the synthesis of a new chemical entity designed by Novartis Pharmaceuticals for treating hyperproliferative and inflammatory disorders and cancer (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).

Model Studies for Radical Copper Oxidases : Studies have been conducted on complexes involving 2-hydroxy-5-methyl-3-methylsulfanylbenzaldehyde and related compounds, serving as models for radical copper oxidases (Halcrow, Chia, Liu, McInnes, Yellowlees, Mabbs, Scowen, Mcpartlin, & Davies, 1999).

Nonlinear Optical Material : The molecule has been investigated for its potential as a nonlinear optical material, with applications in photonics and optoelectronics (Jayareshmi, Robert, & Aruldhas, 2021).

Antitumor Activities : Its derivatives have been studied for their DNA binding, cleavage, and antitumor activities, highlighting its potential in cancer research (Hussein, Guan, Haque, Ahamed, & Majid, 2015).

Upgrading Bioethanol : It's involved in reactions for upgrading bioethanol to value-added chemicals, demonstrating its significance in sustainable chemistry (Moteki, Rowley, & Flaherty, 2016).

Safety and Hazards

Mechanism of Action

Target of Action

5-Hydroxy-2-methylbenzaldehyde, also known as 5-Methylsalicylaldehyde , primarily targets the cellular antioxidation system of fungi . It disrupts the functioning of key antioxidation components such as superoxide dismutases and glutathione reductase .

Mode of Action

The compound interacts with its targets through a redox-active mechanism . It acts as a potent redox cycler, destabilizing cellular redox homeostasis . This disruption leads to the inhibition of microbial growth . In the case of aldehydes and ketones, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Biochemical Pathways

The affected biochemical pathways primarily involve the oxidative stress-response pathway . The disruption of cellular antioxidation leads to an imbalance in the redox state of the cell, affecting various downstream processes. This includes the impairment of mitochondrial function and the disruption of cellular metabolism .

Pharmacokinetics

The compound’s molecular weight of 13615 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The primary result of the action of 5-Hydroxy-2-methylbenzaldehyde is the effective inhibition of fungal growth . By disrupting the cellular antioxidation system, the compound induces a state of oxidative stress within the fungal cell, leading to growth inhibition .

Action Environment

The action, efficacy, and stability of 5-Hydroxy-2-methylbenzaldehyde can be influenced by various environmental factors. While specific data on this compound is limited, factors such as temperature, pH, and presence of other compounds can generally affect the action of similar compounds

properties

IUPAC Name |

5-hydroxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-3-8(10)4-7(6)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONBQACIGSEEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23942-00-9 | |

| Record name | 5-hydroxy-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-hydroxy-2-methylbenzaldehyde in the formation of Schiff base compounds, and what structural features are observed in these derivatives?

A1: 5-Hydroxy-2-methylbenzaldehyde acts as a crucial building block for synthesizing Schiff base compounds. [] These compounds are formed through a condensation reaction between the aldehyde group of 5-hydroxy-2-methylbenzaldehyde and a primary amine group. In the provided example, 5-hydroxy-2-methylbenzaldehyde reacts with 4-aminoantipyrine to create a Schiff base derivative. This derivative, (E)-4-(5-Hydroxy-2-methylbenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, exhibits a trans configuration around the central C=N bond. Additionally, an intramolecular O—H⋯N hydrogen bond is observed, along with weak C—H⋯O hydrogen bonds that contribute to chain formation within the crystal structure. []

Q2: How does the presence of 5-hydroxy-2-methylbenzaldehyde impact the properties of bio-oil during aging?

A2: Interestingly, the presence of 5-hydroxy-2-methylbenzaldehyde appears to be transient during the aging process of bio-oil. Research indicates that while this compound is initially present, it disappears from the bio-oil mixture after aging at 80 °C for 24 hours, particularly in the presence of a specific compound additive. [] Although the exact mechanism of its disappearance is not fully elaborated in the research, this observation suggests that 5-hydroxy-2-methylbenzaldehyde might participate in reactions during the aging process, leading to the formation of other compounds and potentially influencing the final properties of the bio-oil.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-methyl-5-tetrazolyl)thio]-N-(2-phenylphenyl)acetamide](/img/structure/B1194934.png)

![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1194941.png)

![3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1194950.png)

![(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1194954.png)

![[(2R,3S,4R,5R)-5-[6-[2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B1194955.png)